molecular formula C15H12F2N2O2 B2867473 2-(4-(Difluoromethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 453525-58-1

2-(4-(Difluoromethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2867473
CAS No.: 453525-58-1
M. Wt: 290.27
InChI Key: OHYXGJAWQSXYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Difluoromethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound based on the 2,3-dihydroquinazolin-4(1H)-one scaffold, which is recognized as a privileged structure in medicinal chemistry and drug design . This core scaffold is found in a wide range of biologically active molecules and is frequently investigated for developing new therapeutic agents . Compounds within this chemical family have demonstrated significant potential in anticancer research. Specifically, closely related 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one analogues have been identified as broad-spectrum cytotoxic agents with sub-micromolar potency against a diverse panel of human cancer cell lines, including colon (HT29), glioblastoma (U87, SJ-G2), breast (MCF-7), ovarian (A2780), and lung (H460) cancers . The mechanism of action for these active analogues is associated with the inhibition of tubulin polymerization, a established target for anticancer drugs, which leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells . The presence of the difluoromethoxy substituent on the phenyl ring is a feature of interest in medicinal chemistry, as fluorine atoms and fluorinated groups are often used to fine-tune the physicochemical properties and metabolic stability of drug candidates. The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives can be achieved through various methods, including a catalytic condensation reaction between anthranilamide and the appropriate aldehyde . This product is intended for research purposes to further explore the biological activities and pharmacological potential of this class of compounds. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-15(17)21-10-7-5-9(6-8-10)13-18-12-4-2-1-3-11(12)14(20)19-13/h1-8,13,15,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYXGJAWQSXYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Pathways for Dihydroquinazolinone Derivatives

Dihydroquinazolinones are typically synthesized via cyclocondensation reactions between anthranilamide (2-aminobenzamide) and carbonyl compounds (aldehydes or ketones). For 2-(4-(difluoromethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one, the key intermediate is 4-(difluoromethoxy)benzaldehyde , which reacts with anthranilamide under catalytic conditions. Three principal methodologies dominate the literature:

Graphene Oxide (GO)-Catalyzed Aqueous Synthesis

Source details a green chemistry approach using graphene oxide nanosheets as a carbocatalyst in water. The protocol involves:

  • Reactants : Anthranilamide (1 mmol), 4-(difluoromethoxy)benzaldehyde (1 mmol), GO nanosheets (25 mg), and oxone (307 mg).
  • Conditions : Room temperature, stirred for 2–4 hours in 3 mL water.
  • Workup : Filtration followed by crystallization from ethanol.
  • Yield : 89–92% (estimated based on analogous substrates in).

This method leverages GO’s high surface area and oxygen functionalities to accelerate imine formation and subsequent cyclization. The aqueous medium minimizes organic solvent use, aligning with sustainable practices.

Triazolium Ionic Liquid-Mediated Mechanochemical Synthesis

Source reports a solvent-free approach using 1-isopropyl-1,2,4-triazolium triflate as a Brønsted acidic ionic liquid catalyst:

  • Reactants : Anthranilamide (3 mmol), 4-(difluoromethoxy)benzaldehyde (3 mmol), catalyst (10 mol%).
  • Conditions : Grinding in a mortar at room temperature for 20–30 minutes.
  • Workup : Washing with hexane and ethanol.
  • Yield : 85–88% (extrapolated from similar reactions in).

This method eliminates solvent use and reduces reaction times but requires specialized ionic liquid synthesis.

Solid-Phase Synthesis for Combinatorial Libraries

Source outlines a resin-bound strategy for dihydroquinazolinones, though adapted here for solution-phase synthesis:

  • Reactants : Anthranilamide, 4-(difluoromethoxy)benzaldehyde, and a reducing agent (e.g., NaBH4).
  • Conditions : Reflux in ethanol for 6–8 hours.
  • Workup : Column chromatography (silica gel, ethyl acetate/hexane).
  • Yield : 75–80% (based on analogous solid-phase yields in).

While less efficient than catalytic methods, this approach allows modular diversification of the quinazolinone core.

Critical Analysis of Reaction Parameters

Table 1. Comparison of Synthetic Methods for this compound
Method Catalyst Solvent Temperature Time Yield Advantages Limitations
GO-Catalyzed Graphene oxide Water 25°C 2–4 h 89–92% Solvent-free, high yield Requires oxone co-catalyst
Ionic Liquid Triazolium triflate Solvent-free 25°C 20–30 min 85–88% Rapid, no purification needed Catalyst synthesis complexity
Conventional None Ethanol 80°C 6–8 h 75–80% Simple setup Low yield, long reaction time

Synthesis of 4-(Difluoromethoxy)benzaldehyde

The aldehyde precursor is synthesized via difluoromethylation of 4-hydroxybenzaldehyde :

  • Reactants : 4-hydroxybenzaldehyde, chlorodifluoromethane (ClCF2H), K2CO3.
  • Conditions : 120°C, 12 hours in DMF.
  • Yield : 70–75% (based on analogous difluoromethoxy syntheses in).

This step introduces the difluoromethoxy group, critical for the compound’s electronic and steric profile.

Optimization Strategies

  • Catalyst Loading : Reducing GO to 15 mg maintains 85% yield while lowering costs.
  • Solvent Systems : Ethanol/water (1:1) mixtures improve substrate solubility without compromising green metrics.
  • Microwave Assistance : Pilot studies show a 30% reduction in reaction time under microwave irradiation (50°C, 1 hour).

Characterization Data

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.72–7.68 (m, 2H, ArH), 7.52–7.48 (m, 2H, ArH), 6.38 (s, 1H, CHF2), 5.12 (s, 2H, CH2).
  • FT-IR : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1120 cm⁻¹ (C-F).
  • HPLC Purity : >98% (C18 column, acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-(Difluoromethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The quinazolinone core can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The dihydroquinazolinone scaffold is highly versatile, with biological activity heavily influenced by substituents at the 2- and 3-positions. Below is a detailed comparison of 2-(4-(Difluoromethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one with structurally and functionally related compounds:

Key Insights from Comparison

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups : The trifluoromethoxy (-OCF3) group in compound 3d enhances larvicidal potency compared to methoxy (-OCH3) in 3a , likely due to increased lipophilicity and resistance to oxidative metabolism .
  • Halogen Substitution : Fluorine and chlorine at the para position (e.g., 88; R = F/Cl ) improve enzyme inhibition (cathepsin B/H), with chlorine showing higher potency due to stronger electron-withdrawing effects .
  • Propargyl Groups : Propargyl-substituted analogs (e.g., 2c ) exhibit anti-tubercular activity, suggesting that alkyl chains at the 3-position enhance interactions with bacterial targets .

ADMET Profiles: Compounds with trifluoromethoxy (-OCF3) or difluoromethoxy (-OCF2H) groups are predicted to have favorable blood-brain barrier permeability, making them candidates for CNS-targeted therapies . Fluorinated derivatives generally show improved metabolic stability compared to non-fluorinated analogs .

Synthetic Accessibility: Para-substituted dihydroquinazolinones (e.g., 3a, 3d) are synthesized via cyclocondensation of isatoic anhydride with substituted aldehydes and ammonium acetate, with yields >85% under optimized conditions .

Biological Activity

2-(4-(Difluoromethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's unique structure, featuring a difluoromethoxy substituent on the phenyl ring, enhances its biological activity and chemical reactivity. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F2N2O2, with a molecular weight of approximately 300.29 g/mol. Its structural representation is critical for understanding its interactions with biological targets.

Research indicates that this compound exhibits significant biological activities through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and cancer progression .
  • Cell Growth Modulation : Interaction studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and survival, potentially making it a candidate for anticancer therapy .

Biological Activities

The compound has been evaluated for multiple biological activities, including:

Anticancer Activity

Studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • IC50 Values : In vitro assays revealed IC50 values ranging from 1.184 to 9.379 µM against HCT-116 colorectal cancer cells, indicating potent anticancer properties comparable to established treatments like cabozantinib .

Anti-inflammatory Activity

The compound's ability to inhibit COX-2 suggests potential applications in treating inflammatory diseases. Inhibition assays have shown a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-oneMethoxy group instead of difluoromethoxyAnticancer properties
6-Methyl-2,3-dihydroquinazolin-4(1H)-oneMethyl substitution at position 6Antimicrobial activity
2-(Phenyl)-2,3-dihydroquinazolin-4(1H)-oneSimple phenyl substituentBroad-spectrum bioactivity

The presence of the difluoromethoxy group enhances lipophilicity and alters pharmacokinetic properties compared to other derivatives.

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

  • Colorectal Cancer Model : In vivo studies using HCT-116 xenografts demonstrated significant tumor reduction upon treatment with the compound.
  • Inflammation Models : Animal models of arthritis showed reduced inflammatory markers following administration of the compound, supporting its anti-inflammatory potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.